N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide
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Overview
Description
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide is an organic compound that features a boronic ester group, a pyridine ring, and a pyrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide typically involves the following steps:
Coupling Reaction: The borylated pyridine derivative is then coupled with a pyrazine carboxamide derivative using Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts and suitable halide partners.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H19BN4O3 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H19BN4O3/c1-15(2)16(3,4)24-17(23-15)12-6-5-7-13(20-12)21-14(22)11-10-18-8-9-19-11/h5-10H,1-4H3,(H,20,21,22) |
InChI Key |
WDSHAOGOFAZALE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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